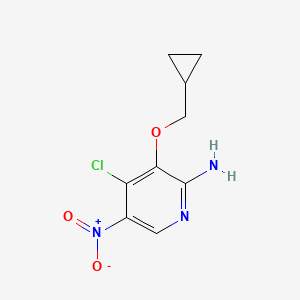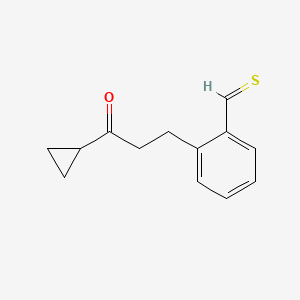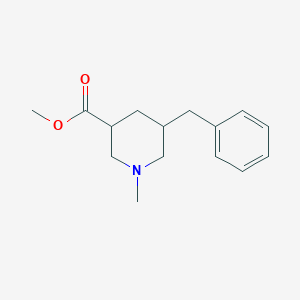
Methyl 5-benzyl-1-methylpiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-benzyl-1-methylpiperidine-3-carboxylate: is a chemical compound with the molecular formula C15H21NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-benzyl-1-methylpiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the alkylation of 1-methylpiperidine-3-carboxylate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-benzyl-1-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products:
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl 5-benzyl-1-methylpiperidine-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential pharmaceutical applications .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. This compound may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of Methyl 5-benzyl-1-methylpiperidine-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
- Methyl 1-methylpiperidine-3-carboxylate
- Benzylpiperidine
- Methyl 4-benzylpiperidine-3-carboxylate
Comparison: Methyl 5-benzyl-1-methylpiperidine-3-carboxylate is unique due to the specific positioning of the benzyl group and the methyl ester functionality. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the benzyl group at the 5-position may enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications .
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
methyl 5-benzyl-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-16-10-13(8-12-6-4-3-5-7-12)9-14(11-16)15(17)18-2/h3-7,13-14H,8-11H2,1-2H3 |
Clave InChI |
VDAOJDXDJUFGAT-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(CC(C1)C(=O)OC)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


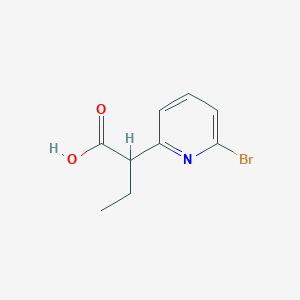
![2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13089945.png)
![5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate](/img/structure/B13089949.png)
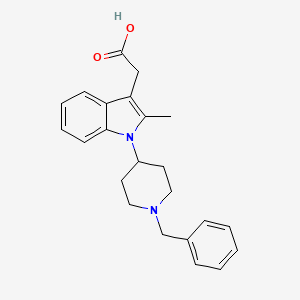
![tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide](/img/structure/B13089960.png)
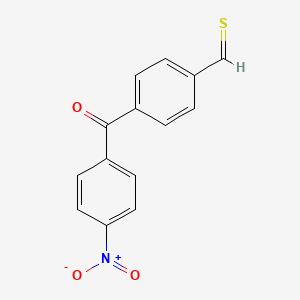
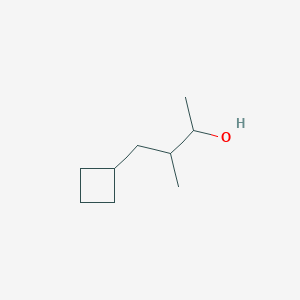
![4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde](/img/structure/B13089976.png)

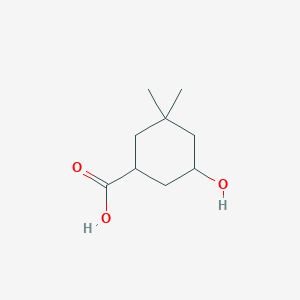
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine](/img/structure/B13089996.png)

